molecular formula C3H6O<br>C3H6O<br>CH2=CHCH2OH B041490 Allyl alcohol CAS No. 107-18-6

Allyl alcohol

Cat. No.: B041490
CAS No.: 107-18-6
M. Wt: 58.08 g/mol
InChI Key: XXROGKLTLUQVRX-UHFFFAOYSA-N
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Description

Allyl alcohol, also known as prop-2-en-1-ol, is an organic compound with the structural formula CH₂=CHCH₂OH. It is a colorless liquid with a pungent, garlic-like odor. This compound is classified as both a primary alcohol and an unsaturated alcohol due to the presence of a double bond in its molecular structure. This compound is more toxic than typical small alcohols and is used as a precursor to many specialized compounds such as flame-resistant materials, drying oils, and plasticizers .

Synthetic Routes and Reaction Conditions:

    Hydrolysis of Allyl Chloride: This is the most common method for producing this compound.

    Rearrangement of Propylene Oxide: Another method involves the rearrangement of propylene oxide, catalyzed by potassium alum at high temperatures.

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

Allyl alcohol, also known as prop-2-en-1-ol, is an organic compound with the structural formula CH2=CHCH2OH . It is a water-soluble, colorless liquid and is more toxic than typical small alcohols

Mode of Action

The interaction of this compound with its targets is complex and involves several steps. This compound can undergo oxidation to form aldehydes and carboxylic acids . This process involves a Cu-catalyzed oxidation using O2 as a terminal oxidant, followed by a subsequent chlorite oxidation . Additionally, this compound can isomerize into ketones through the action of the Grubbs reagent .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the oxidation of allylic and benzylic alcohols to the corresponding carboxylic acids . This process is facilitated by a Cu-catalyzed oxidation using O2 as a terminal oxidant, followed by a subsequent chlorite oxidation . The isomerization of allyl alcohols over Au/NiO catalysts produces corresponding aldehydes with high selectivities .

Pharmacokinetics

This compound is readily absorbed by inhalation, ingestion, or skin penetration . It is highly toxic by all routes of exposure . If released to soil, this compound is expected to have very high mobility based on an estimated Koc of 1.3 and will be distributed mainly in the water and soil .

Result of Action

The molecular and cellular effects of this compound’s action are primarily toxic. Acute exposure to this compound in humans has been reported to cause irritation of the eyes and nose, commencing at levels of 5 ppm (12 mg/m3) . In isolated rat hepatocytes, this compound toxicity was found to be independent of lipid peroxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production, distribution, and consumption of many fast-moving consumer goods, including alcohol, contribute substantially to climate change, principally through releasing greenhouse gas emissions . Therefore, changes in alcohol consumption driven by more environmentally conscious decisions will have concomitant benefits for individual health and society more broadly .

Biochemical Analysis

Biochemical Properties

Allyl alcohol is metabolized mainly in the liver to form acrolein, acrylic acid, and 3-hydroxypropyl mercapturic acid . The conversion of this compound to acrolein is catalyzed by alcohol dehydrogenase . Acrolein reacts readily with glutathione and proteins containing sulfhydryl groups .

Cellular Effects

Exposure to this compound results in intracellular production of acrolein . The toxicity of acrolein involves oxidative stress, as exposure to this compound increases the level of thiobarbituric-acid-reactive substances and decreases glutathione level in the cells . This compound causes severe irritation of the skin and eyes .

Molecular Mechanism

The cytotoxic effects of this compound are due to the formation of acrolein as a result of oxidation by alcohol dehydrogenase . Acrolein reacts readily with glutathione and proteins containing sulfhydryl groups . This reaction alters the redox state of cells, leading to oxidative stress .

Temporal Effects in Laboratory Settings

At room temperature, this compound is stable in the form of a liquid substance . Heating this compound to temperatures exceeding 100 °C results in the creation of water-soluble polymers (polyallyl alcohols), which react with alkenoic acids to yield drying oils .

Dosage Effects in Animal Models

This compound is acutely toxic via the oral, dermal, and inhalation routes of exposure . After medium-term inhalation exposure to concentrations of 7 ml/m3 or more, systemic-toxic effects are observed in the liver and kidneys of several species of animal .

Metabolic Pathways

This compound is metabolized mainly in the liver to form acrolein, acrylic acid, and 3-hydroxypropyl mercapturic acid . The conversion of this compound to acrolein is catalyzed by alcohol dehydrogenase .

Transport and Distribution

This compound is readily absorbed by inhalation, ingestion, or skin penetration . It is distributed by the bloodstream . The manufacture of this compound is in a closed and automated process with no aqueous effluent or gaseous effluent released to the environment .

Comparison with Similar Compounds

    Methanol (CH₃OH): A simpler alcohol with no double bond.

    Ethanol (CH₃CH₂OH): A common alcohol used in beverages and as a solvent.

    Propanol (CH₃CH₂CH₂OH): A primary alcohol similar to allyl alcohol but without the double bond.

Uniqueness of this compound:

Properties

IUPAC Name

prop-2-en-1-ol
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InChI

InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2
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InChI Key

XXROGKLTLUQVRX-UHFFFAOYSA-N
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Canonical SMILES

C=CCO
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Molecular Formula

C3H6O, Array
Record name ALLYL ALCOHOL
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Related CAS

27251-32-7
Record name 2-Propen-1-ol, homopolymer
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DSSTOX Substance ID

DTXSID8020044
Record name Allyl alcohol
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Molecular Weight

58.08 g/mol
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Physical Description

Allyl alcohol appears as a clear colorless liquid with a mustard-like odor. Flash point 70 °F. Very toxic by inhalation and ingestion. Less dense than water (7.1 lb / gal). Vapors are heavier than air. Prolonged exposure to low concentrations or short exposure to high concentrations may have adverse health effects from inhalation., Liquid, Colorless liquid with a pungent, mustard-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, mustard-like odor.
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Boiling Point

206 °F at 760 mmHg (EPA, 1998), 96.9 °C, Azeotropic boiling point of 72.3% allyl alcohol and 27.7% water: 88.89 °C, 97.00 to 98.00 °C. @ 760.00 mm Hg, 97 °C, 205 °F
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Flash Point

71.6 °F (EPA, 1998), 22 °C, 70 °F (21 °C) (closed cup), 90 °F (open cup), 70 °F (open cup); 75 °F (closed cup), 21 °C c.c., 70 °F
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Solubility

Miscible (NIOSH, 2023), Infinitely soluble in water at 20 °C, Miscible with alcohol, chloroform, ether, petroleum ether, 1000 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: >1000 (very soluble), Miscible
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Density

0.854 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8540 at 20 °C/4 °C, Bulk density: 7.11 lb/gal at 20 °C, Liquid heat capacity = 0.493 BTU/lb-F at 70 °F; Liquid thermal conductivity = 1.123 BTU-in/hr-sq ft-F at 77.09 °F; Saturated vapor density = 0.00375 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.327 BTU/lb-F at 70 °F, Relative density (water = 1): 0.9, 0.85
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.00 (Air = 1), Relative vapor density (air = 1): 2.0, 2
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Vapor Pressure

23.8 mmHg at 77 °F (EPA, 1998), 25.4 [mmHg], 25.4 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.5, 17 mmHg
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Mechanism of Action

Hepatotoxicity of allyl alcohol involves its bioactivation to acrolein and subsequent protein sulfhydryl loss and lipid peroxidation. However, the links between these events and hepatocellular death are not known. The purpose of these studies was to examine whether specific signal transduction pathways are associated with allyl alcohol toxicity in hepatocytes. Inhibition or augmentation of cyclic AMP and/or protein kinase A (PKA) by Rp-Ado-3N,5N-cyclic monophosphorothioate triethylamine salt or 3-isobutyl-1-methylxanthine had no effect on allyl alcohol-induced cell death. H-7, an inhibitor of PKA, protein kinase C (PKC), and protein kinase G (PKG), partially inhibited cell killing by allyl alcohol, whereas chelerythrine chloride, a nonselective PKC inhibitor, almost completely abolished allyl alcohol cytotoxicity. Neither 2,2N,3,3N,4,4N-hexahydroxy-1,1N,-biphenyl-6,6N-dimethanol-dimethyl ether, a selective PKC alpha and beta inhibitor, nor bisindolylmaleimide I, an inhibitor of PKC alpha, beta, and epsilon, had any effect on allyl alcohol cytotoxicity. In contrast, rottlerin, a selective PKCdelta inhibitor, blocked hepatocellular killing by allyl alcohol. Cytoprotection by chelerythrine chloride and rottlerin was not the result of inhibition of bioactivation of allyl alcohol because each inhibitor also prevented cell death from acrolein. Western blotting and immunohistochemical techniques revealed that allyl alcohol stimulated phosphorylation and translocation of PKCdelta to hepatocyte membranes (i.e., activation), and this activity was inhibited by rottlerin. Cell death appeared to occur via oncotic necrosis rather than apoptosis based on single-stranded DNA ELISA and propidium iodide staining. Together, these results indicate that activation of PKCdelta is a critical, early event in initiating hepatocyte injury and death from allyl alcohol.
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Color/Form

Colorless liquid, Mobile liquid

CAS No.

107-18-6
Record name ALLYL ALCOHOL
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Melting Point

-200 °F (EPA, 1998), -129 °C, -200 °F
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Synthesis routes and methods I

Procedure details

The tube described in Example I was charged with 79.1 grams of "magnesia" catalyst (3/16 in. pills, manufactured by Dart Industries) containing about 45% magnesium hydroxide and 4% manganese oxide in addition to the magnesium oxide (50%), and operated with the same conditions and procedure as in Example I. Analysis of the effluent in this case showed the presence of 3.8 g of unconverted allyl acetate (8% recovery), 24.9 g of allyl alcohol (90% yield based on 92% conversion), 30.7 g of methyl acetate (90% yield) and the excess methanol.
[Compound]
Name
magnesia
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3.8 g
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90%
Yield
90%

Synthesis routes and methods II

Procedure details

The tube described above was charged with 152 g. of magnesia catalyst (Harshaw Mg 0601 T, 1/8 in. extruded pellets). After pretreatment with methanol vapor at 200°-220°C. the tube was maintained at that temperature range while a mixture of 50 g. of allyl acetate and 150 g. of methanol was passed through over 1.5 hours. Quantitative glpc analysis of the effluent showed the presence of 9.1 g. of unconverted allyl acetate (18% recovery), 21.7 g of allyl alcohol (91% yield based on 82% conversion), 27.9 g of methyl acetate (92% yield) and the excess methanol. The allyl alcohol could be readily isolated by distillation.
Quantity
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Yield
91%
Yield
92%

Synthesis routes and methods III

Procedure details

FIG. 2 shows a process further including a step of producing an aqueous 70% by mass allyl alcohol solution by hydrolyzing allyl acetate produced using a hydrolysis reactor 24. When allyl acetate produced by reacting oxygen, acetic acid and propylene is subsequently hydrolyzed to produce allyl alcohol, allyl acetate separated and distilled by the first distillation column 9 shown in FIG. 1 may be fed to the hydrolysis reactor. In the example of FIG. 2, a reaction mixed liquid (a bottom liquid 14 of a gas-liquid separator column) is fed through a middle tank 7 to a hydrolysis reactor 24 without separating and purifying allyl acetate. In FIG. 2, 26 denotes a second distillation column, and a reaction liquid 25 from the hydrolysis reactor 24 is distilled and separated into a bottom liquid of a second distillation column, and a top liquid 27 of a second distillation column. A bottom liquid of a second distillation column contains an acetic acid (comprising the unreacted acetic acid and acetic acid produced by hydrolysis), water and the other high-boiling point components. A top liquid 27 of a second distillation column is a mixture of allyl alcohol, allyl acetate and water.
Quantity
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl alcohol
Reactant of Route 2
Allyl alcohol
Reactant of Route 3
Allyl alcohol
Reactant of Route 4
Allyl alcohol
Reactant of Route 5
Allyl alcohol
Reactant of Route 6
Allyl alcohol

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